2,3-Dimethylpentanoic acid
Overview
Description
2,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It contains a total of 22 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 22 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 130.18486 g/mol . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Meteoritic Amino Acids Analysis
2,3-Dimethylpentanoic acid's enantiomers have been identified in meteorites, providing insights into organic chemical evolution before life originated on Earth. Analyses of meteorites like the Murchison meteorite revealed that certain amino acids, including stereoisomers of 2-amino-2,3-dimethylpentanoic acid, exhibit an excess of the L enantiomer, which is significant for understanding prebiotic chemistry and the origin of life (Cronin & Pizzarello, 1997).
Synthetic Estrogen Research
This compound derivatives have been studied for their estrogenic activity. Research on derivatives like 3-(6-methoxy-2-naphthyl)-2,2-dimethylpentanoic acid has contributed to understanding synthetic estrogens' biological effects, aiding in pharmaceutical development (Sturnick & Gargill, 1952).
Synthetic Lubricants Development
Branched chain acid esters, including this compound, have been explored for creating synthetic lubricants. Studies on esters of branched-chain acids with neopentylpolyols and phenols have led to the development of advanced lubricants for aircraft engines, highlighting the chemical's role in industrial applications (Chao, Kjonaas, & DeJovine, 1979).
Organic Chemistry and Synthesis
Research in organic chemistry has utilized this compound and its derivatives in various synthetic processes. For example, the stepwise aldol addition and cyanhydrin formation with acetone and thallous cyanide involving the dithallous salt of this compound demonstrates its utility in complex organic synthesis processes (Abu-Salem et al., 2008).
Analytical Techniques and Chiral Separation
In analytical chemistry, this compound's derivatives have been used in studying chiral separation techniques. This research has implications for pharmaceutical and chemical analysis, where understanding the separation of enantiomers is crucial (Chen et al., 2011).
Properties
IUPAC Name |
2,3-dimethylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUDVZDSWKZABS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.